![molecular formula C20H31ClN4O7 B13616101 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple ethoxy groups and a diazinan-1-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Key steps include:
Preparation of Intermediate Compounds: The initial step involves the synthesis of 2-(2-aminoethoxy)ethanol, which is then reacted with ethylene oxide to form 2-[2-(2-aminoethoxy)ethoxy]ethanol.
Formation of the Core Structure: The intermediate is then reacted with 3-chloropropanoyl chloride to form 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanamide.
Introduction of the Diazinan-1-yl Moiety: The final step involves the reaction of the core structure with 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- **3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide
- **3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide acetate
Uniqueness
The unique structure of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride, particularly the presence of multiple ethoxy groups and the diazinan-1-yl moiety, distinguishes it from similar compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H31ClN4O7 |
|---|---|
分子量 |
474.9 g/mol |
IUPAC名 |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide;hydrochloride |
InChI |
InChI=1S/C20H30N4O7.ClH/c1-28-17-14-15(2-3-16(17)24-7-4-18(25)23-20(24)27)22-19(26)5-8-29-10-12-31-13-11-30-9-6-21;/h2-3,14H,4-13,21H2,1H3,(H,22,26)(H,23,25,27);1H |
InChIキー |
BJXHVEUJRXBHGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NC(=O)CCOCCOCCOCCN)N2CCC(=O)NC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


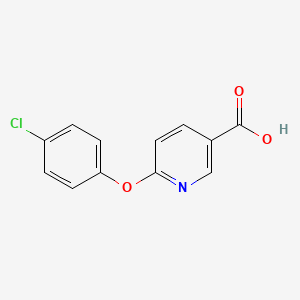
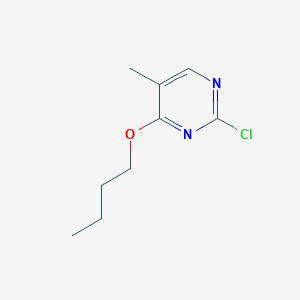

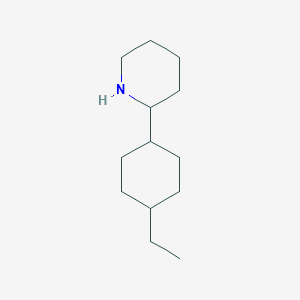
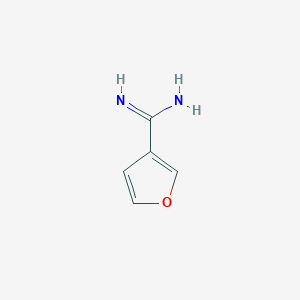



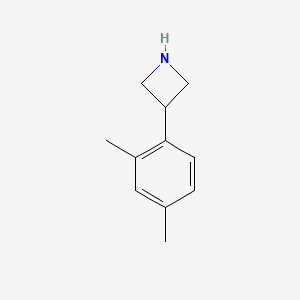


![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)

